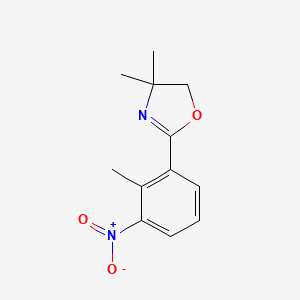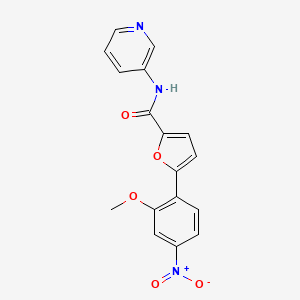![molecular formula C16H16ClN3O2 B5700108 N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the development and survival of B-cells. Inhibiting BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Wirkmechanismus
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to induce apoptosis of malignant B-cells through the mitochondrial pathway.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It inhibits BTK activity and downstream signaling pathways, leading to apoptosis of malignant B-cells. It also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to have minimal effects on T-cells and natural killer cells, which are important for immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and clinical trials, and its mechanism of action is well understood. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to be effective in inhibiting BTK and inducing apoptosis of malignant B-cells.
However, there are also limitations for lab experiments with N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. It has been shown to have off-target effects on other kinases, such as ITK and TXK, which may affect its specificity and efficacy. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. One direction is to further optimize the synthesis method to improve yield and purity of the final product. Another direction is to investigate the off-target effects of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide on other kinases, and to develop more specific inhibitors of BTK. In addition, future research could focus on the combination of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide with other anti-cancer agents, and on the development of biomarkers to predict response to treatment. Finally, clinical trials could be conducted to investigate the efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma.
Synthesemethoden
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide involves several steps. First, 3-chloro-2-nitroaniline is reacted with morpholine to form 3-chloro-2-(4-morpholinyl)aniline. This intermediate is then reacted with nicotinic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK and blocking B-cell receptor signaling, leading to apoptosis of malignant B-cells. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. Clinical trials have demonstrated the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide in patients with relapsed or refractory B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-4-1-5-14(15(13)20-7-9-22-10-8-20)19-16(21)12-3-2-6-18-11-12/h1-6,11H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAHTWPNOHWKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Chloro-2-morpholin-4-yl-phenyl)-nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)



![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)